
(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine” is a chemical compound with the following molecular formula: C15H16FNR. It belongs to the class of indole derivatives and exhibits interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps
Introduction of Fluorine: The starting material, 2-fluoroacetophenone, undergoes a reaction with aniline to form the intermediate 5-(2-fluorophenyl)-1H-indole.
Dimethylation: The indole intermediate is then dimethylated using formaldehyde and dimethylamine to yield “(5-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine.”
Industrial Production:
The industrial production of this compound likely follows similar synthetic routes but on a larger scale. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale production.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the indole nitrogen to its corresponding oxide.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.
Reduction: Reduction of the fluorine substituent may also be possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or peracids.
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Major Products:
The major products depend on the specific reaction conditions. For example:
- Oxidation: N-oxide derivative.
- Substitution: N-alkylated or N-acylated products.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, this compound’s unique features could be explored by comparing it to related indole derivatives.
Eigenschaften
Molekularformel |
C17H17FN2 |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
1-[5-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-8-7-12(9-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3 |
InChI-Schlüssel |
IDRPTRORDBPNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


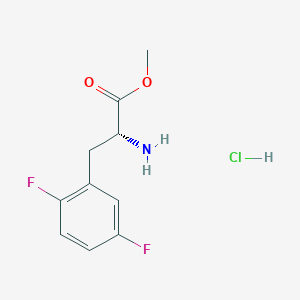

![4-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089178.png)
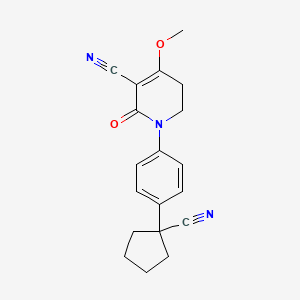
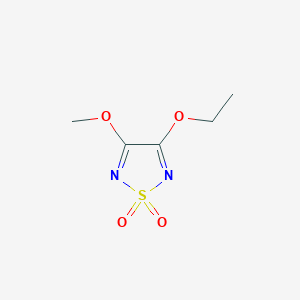
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
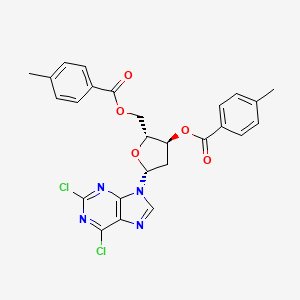
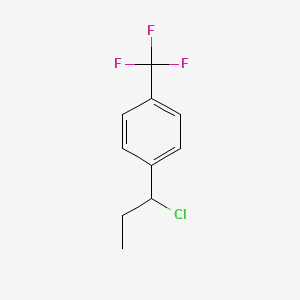



![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)


